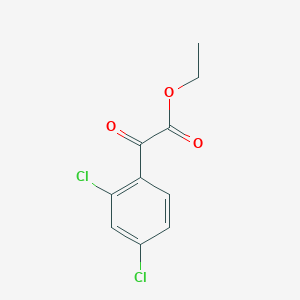

Ethyl 2,4-dichlorobenzoylformate

Overview

Description

Ethyl 2,4-dichlorobenzoylformate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs or functional groups. For instance, the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate involves a chlorophenyl group, which is also present in this compound . Another related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, includes a chlorobenzylidene moiety, which shares the chlorinated aromatic characteristic with this compound .

Synthesis Analysis

The synthesis of related compounds involves specific reactions such as the Knoevenagel condensation, which is a method that could potentially be applied to the synthesis of this compound. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate is synthesized using a Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate . This suggests that a similar approach might be used for synthesizing this compound by condensing an appropriate dichlorobenzaldehyde with ethyl acetoacetate.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been characterized by X-ray diffraction analysis. For instance, the crystal structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate reveals a six-membered ring adopting a boat conformation with specific bond distances indicating the presence of double bonds . Although the exact structure of this compound is not provided, it can be inferred that X-ray crystallography would be a suitable technique for its structural analysis.

Chemical Reactions Analysis

The papers do not directly discuss the chemical reactions of this compound. However, the related compound ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate has been synthesized and its reactivity could provide insights into the potential reactivity of this compound. The presence of the ester group in these compounds suggests that they may undergo similar reactions, such as hydrolysis or nucleophilic attack at the carbonyl carbon .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported in the provided papers. However, the related compounds exhibit properties such as crystallization in specific crystal systems and space groups, and the presence of intra- and intermolecular hydrogen bonds . These properties are indicative of the solid-state characteristics that this compound might also possess. Additionally, the antimicrobial and antioxidant activities of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate suggest that this compound could also be evaluated for similar biological activities .

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

- Herbicide Toxicity and Environmental Presence : Studies on 2,4-D herbicides, a compound structurally related to Ethyl 2,4-dichlorobenzoylformate, reveal its widespread use in agriculture and potential environmental impacts. Research focuses on its toxicity, mutagenicity, and the urgency for comprehensive evaluations of its fate in ecosystems to mitigate adverse effects on non-target species (Zuanazzi, Ghisi, & Oliveira, 2020).

2. Chemical Recycling and Material Science

- Polymer Recycling : The chemical recycling of poly(ethylene terephthalate) (PET), a process involving hydrolysis and glycolysis, underscores the importance of chemical transformations in recycling and sustainability efforts. Such research highlights the potential for chemical compounds, including this compound, to play roles in innovative recycling technologies (Karayannidis & Achilias, 2007).

3. Analytical Methods and Sensor Development

- Chemosensors : Research on 4-Methyl-2,6-diformylphenol, a compound utilized in developing chemosensors, showcases the diverse applications of chemical compounds in detecting various analytes. Such studies indicate the potential for this compound to contribute to the development of novel chemosensors (Roy, 2021).

4. Food Safety and Contaminants

- Contaminant Analysis in Foods and Beverages : Investigations into ethyl carbamate, a contaminant in fermented foods, highlight the critical need for monitoring and mitigating potential health risks from chemical contaminants in food products. This research contextually suggests the broader relevance of studying chemical compounds like this compound in food safety (Weber & Sharypov, 2009).

Safety and Hazards

Safety data indicates that dust formation should be avoided and contact with skin and eyes should be prevented . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . If inhaled or ingested, medical attention should be sought immediately .

Future Directions

While specific future directions for Ethyl 2,4-dichlorobenzoylformate are not mentioned in the sources I found, it’s clear that this compound is used for research purposes . Therefore, future directions may include further studies to understand its properties, synthesis methods, and potential applications.

properties

IUPAC Name |

ethyl 2-(2,4-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENLPPADOGFHRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371341 | |

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34966-51-3 | |

| Record name | Ethyl 2,4-dichloro-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34966-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ETHYL 2,4-DICHLOROBENZOYLFORMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.